Mal-PEG4-NHS ester

Description

Significance of Heterobifunctional Crosslinkers in Chemical Biology

Crosslinkers are broadly categorized as either homobifunctional or heterobifunctional. sigmaaldrich.comjpsionline.com Homobifunctional crosslinkers possess two identical reactive groups and are typically used to connect molecules with the same type of functional group. sigmaaldrich.comjpsionline.com In contrast, heterobifunctional crosslinkers have two different reactive groups, allowing for the sequential and controlled conjugation of molecules with distinct functional groups. sigmaaldrich.comchemscene.com This dual reactivity is a significant advantage as it minimizes the formation of undesirable byproducts from self-conjugation or polymerization. jpsionline.comchemscene.com

The ability to perform conjugations in a stepwise manner provides researchers with greater precision and control over the final product, which is crucial for creating complex biomolecular architectures. chemscene.com Heterobifunctional crosslinkers are instrumental in a wide array of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs) for targeted therapies, and the immobilization of biomolecules onto surfaces for biosensors and other diagnostic assays. thermofisher.comsigmaaldrich.com The selectivity of heterobifunctional reagents allows for the targeted and efficient joining of diverse molecules, from proteins and peptides to nucleic acids and small molecule drugs. researchgate.net

Overview of Mal-PEG4-NHS Ester's Role as a Bioconjugation Reagent

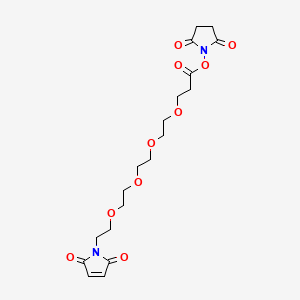

This compound is a prime example of a heterobifunctional crosslinker that has gained prominence in academic research. broadpharm.com Its structure features a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, separated by a polyethylene (B3416737) glycol (PEG) spacer. broadpharm.combiochempeg.com This specific architecture dictates its function as a versatile bioconjugation reagent.

The NHS ester group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. thermofisher.comwindows.net This reaction typically occurs at a pH range of 7 to 9. windows.net The maleimide group, on the other hand, specifically and efficiently reacts with sulfhydryl (thiol, -SH) groups, like those on cysteine residues, to form a stable thioether bond. windows.net This reaction is most effective at a pH between 6.5 and 7.5. windows.net

The presence of the PEG4 spacer, a chain of four repeating ethylene (B1197577) glycol units, confers several advantageous properties. It increases the hydrophilicity and aqueous solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation. broadpharm.combiochempeg.com The flexible nature of the PEG chain also acts as a spacer arm, which can mitigate steric hindrance between the conjugated molecules.

Due to these features, this compound is frequently employed in a two-step conjugation process. First, the NHS ester is reacted with an amine-containing molecule. After removing any excess, unreacted crosslinker, the sulfhydryl-containing molecule is added to react with the maleimide group. windows.net This controlled, stepwise approach is a hallmark of its utility in creating well-defined bioconjugates. windows.net A notable application is in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug can be precisely linked to a monoclonal antibody for targeted delivery to cancer cells. medchemexpress.commdpi.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C19H26N2O10 | broadpharm.combiochempeg.com |

| Molecular Weight | 442.4 g/mol | broadpharm.combiochempeg.com |

| CAS Number | 1325208-25-0 | broadpharm.combiochempeg.com |

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O10/c22-15-1-2-16(23)20(15)6-8-28-10-12-30-14-13-29-11-9-27-7-5-19(26)31-21-17(24)3-4-18(21)25/h1-2H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPOSLKVPPFQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of Mal Peg4 Nhs Ester

Maleimide-Thiol Conjugation: Mechanism and Selectivity

The maleimide (B117702) group reacts with sulfhydryl (thiol) groups via a Michael addition reaction. axispharm.com This reaction is highly efficient and selective for thiols under specific pH conditions, making it a widely used method for bioconjugation. uu.nlresearchgate.net

The reaction between the maleimide and a thiol group results in the formation of a stable thioether bond. thermofisher.com This covalent linkage is generally stable under most physiological conditions. uu.nl However, the stability of the resulting thiosuccinimide ring can be a concern, as it may undergo a retro-Michael reaction, leading to the exchange of the thiol. nih.govcreativepegworks.com

The reaction of maleimides with thiols is highly dependent on pH. The optimal pH range for this conjugation is between 6.5 and 7.5. windows.netthermofisher.com Within this range, the reaction is highly chemoselective for sulfhydryl groups. axispharm.com The rate of reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH. axispharm.com At lower pH values, the thiol group is protonated, which reduces its nucleophilicity and slows down the reaction rate.

| pH Range | Reactivity and Selectivity of Maleimide Group |

| 6.5 - 7.5 | Optimal for selective and rapid reaction with thiol groups. windows.netaxispharm.comthermofisher.com |

| > 7.5 | Increased rate of hydrolysis and competitive reaction with amines. thermofisher.comresearchgate.net |

| < 6.5 | Slower reaction rate due to protonation of the thiol group. |

This table summarizes the pH-dependent reactivity of the maleimide group.

At pH values above 7.5, the maleimide group can undergo competitive reactions with primary amines through an aza-Michael addition. nih.govresearchgate.netresearchgate.net This side reaction reduces the selectivity of the conjugation for thiol groups. Furthermore, at alkaline pH (pH ≥ 8), maleimides are susceptible to hydrolysis, where the maleimide ring opens to form a maleamic acid derivative that is unreactive towards thiols. uu.nlresearchgate.net

pH Dependence and Chemoselectivity for Sulfhydryl Groups

N-Hydroxysuccinimide (NHS) Ester-Amine Acylation: Mechanism and Reactivity

The NHS ester is a reactive group that targets primary amines for acylation. thermofisher.comcreative-proteomics.com This reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting bond. chemicalbook.com

The NHS ester reacts with primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine (B10760008) residue, via nucleophilic acyl substitution. thermofisher.comcreative-proteomics.com This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.comcreative-proteomics.com

The acylation reaction with NHS esters is also pH-dependent. The optimal pH range for the reaction with primary amines is between 7 and 9, with a commonly used pH of 8.3-8.5. thermofisher.comwindows.netinterchim.fr At low pH, the primary amine is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive. windows.netlumiprobe.com Conversely, at pH values higher than optimal, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine acylation and can lower the conjugation yield. windows.netinterchim.frlumiprobe.com

| pH Condition | Effect on NHS Ester-Amine Reaction |

| Low pH | Primary amines are protonated and unreactive. windows.netlumiprobe.com |

| Optimal pH (7-9) | Efficient formation of stable amide bonds. thermofisher.comthermofisher.comneb.com |

| High pH (> 8.5) | Increased rate of NHS ester hydrolysis, reducing conjugation efficiency. thermofisher.comwindows.netinterchim.fr |

This table outlines the impact of pH on the reactivity of NHS esters with primary amines.

Hydrolytic Degradation of NHS Ester in Aqueous Solutions

The N-hydroxysuccinimide (NHS) ester functional group of the Mal-PEG4-NHS ester is susceptible to hydrolysis in aqueous environments. This reaction is a critical consideration in bioconjugation protocols, as it competes with the desired aminolysis reaction (the reaction with primary amines on the target molecule). nih.govwindows.net The rate of this hydrolytic degradation is significantly influenced by the pH of the solution. windows.netthermofisher.com

The hydrolysis of the NHS ester proceeds via nucleophilic attack on the carbonyl carbon of the ester by either water or, more rapidly, hydroxide (B78521) ions. glenresearch.com This process results in the cleavage of the ester bond and the release of N-hydroxysuccinimide (NHS) as a leaving group, yielding a non-reactive carboxylate. glenresearch.com The reaction is base-catalyzed, meaning its rate increases as the pH rises due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻). windows.netthermofisher.com

At a neutral pH of 7.0 and 0°C, the half-life of hydrolysis for NHS esters is approximately 4 to 5 hours. thermofisher.comthermofisher.com However, this stability decreases dramatically under more alkaline conditions. For instance, at pH 8.6 and 4°C, the half-life shortens to just 10 minutes. thermofisher.comthermofisher.com This pH-dependent instability underscores the importance of carefully controlling reaction conditions to maximize conjugation efficiency while minimizing the loss of the reactive NHS ester to hydrolysis. lumiprobe.comprecisepeg.com While the intended reaction with primary amines is generally faster than hydrolysis, in dilute solutions or with less reactive amines, hydrolysis can become a significant competing pathway. glenresearch.comthermofisher.com

The progress of NHS ester hydrolysis can be monitored spectrophotometrically by measuring the increase in absorbance in the 260-280 nm range, which corresponds to the released N-hydroxysuccinimide byproduct. thermofisher.comthermofisher.com

Table 1: Hydrolysis Kinetics of NHS Esters

| pH | Temperature (°C) | Half-Life |

| 7.0 | 0 | 4–5 hours |

| 8.0 | 25 | 1 hour |

| 8.6 | 4 | 10 minutes |

This interactive table summarizes the reported half-life of NHS esters under different pH and temperature conditions, based on data from Thermo Fisher Scientific. thermofisher.com

Synthetic Methodologies for Mal Peg4 Nhs Ester and Derivatives

Chemical Synthesis Routes for Mal-PEG4-NHS Ester

The synthesis of this compound, a heterobifunctional crosslinker, involves multi-step organic reactions designed to connect a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester to a tetra-polyethylene glycol (PEG4) spacer. biochempeg.combiochempeg.com The general strategy requires the sequential and controlled formation of amide and ester bonds. Common synthetic pathways leverage commercially available PEG precursors and standard coupling chemistries.

One prevalent method begins with a precursor such as t-boc-N-amido-dPEG4-acid. The synthesis proceeds through the following general steps:

Deprotection: The tert-Butoxycarbonyl (Boc) protecting group on the amine is removed. This is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the trifluoroacetate (B77799) salt of the amine-PEG-acid. chemicalbook.com

Maleimide Installation: The newly exposed primary amine is then reacted with a maleimide-containing reagent that has an activated carboxyl group, for instance, a maleimido-propionic acid NHS ester. This forms a stable amide bond between the maleimide moiety and the PEG linker. chemicalbook.com

NHS Ester Formation: The terminal carboxylic acid group on the other end of the PEG linker is activated to form the NHS ester. This is accomplished by reacting the Mal-PEG4-acid intermediate with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.com

An alternative route involves building the maleimide functionality from simpler starting materials. For example, β-alanine can be reacted with maleic anhydride. chemicalbook.com The resulting maleimido-carboxylic acid is then activated with NHS and DCC. This activated maleimide component is subsequently reacted with an amino-PEG-acid intermediate to form the maleimide-PEG-acid, which is then converted to the final this compound using EDCI and NHS. chemicalbook.com

Throughout these synthetic processes, careful control of reaction conditions is paramount. The NHS ester is susceptible to hydrolysis, particularly in aqueous solutions and at pH values above neutral. windows.netrsc.org Therefore, reactions are often conducted in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and at controlled temperatures (e.g., 4°C to room temperature) to minimize degradation. windows.net Purification of the final product and intermediates is typically performed using chromatographic techniques to ensure high purity (≥95%). biochempeg.com

| Route Summary | Starting Materials | Key Reagents | Critical Parameters |

| Route 1 | t-boc-N-amido-dPEG4-acid, Maleimido-propionic acid NHS ester | TFA, EDCI, NHS | Anhydrous conditions, controlled pH to prevent NHS ester hydrolysis. |

| Route 2 | β-alanine, Maleic anhydride, Amino-PEG-acid | DCC, EDCI, NHS | Stepwise activation and coupling, purification of intermediates. chemicalbook.com |

Derivatization Strategies for Modified this compound Linkers

The versatile structure of this compound allows for numerous derivatization strategies to fine-tune its properties for specific applications in bioconjugation, drug delivery, and materials science. polysciences.com Modifications can be introduced to the maleimide group, the PEG spacer, or the NHS ester functionality to alter reactivity, solubility, or steric hindrance.

Modification of the Maleimide Group: The maleimide moiety can be chemically altered to change its reactivity or to introduce additional functionalities. A notable example is the 3,4-Dibromo-Mal-PEG4-NHS ester . broadpharm.com In this derivative, the standard maleimide ring is replaced with a dibromomaleimide group. The two bromine atoms provide two sites for substitution, allowing for the potential attachment of two thiol-containing molecules or creating crosslinks with enhanced stability. broadpharm.com

Modification of the PEG Linker: The PEG4 spacer is critical for imparting hydrophilicity and providing spatial separation between the conjugated molecules. broadpharm.com Strategies involving the linker include:

Varying PEG Length: Homologous linkers such as Mal-PEG1-NHS ester, Mal-PEG2-NHS ester, and Mal-PEG5-NHS ester are available, allowing researchers to precisely control the distance between conjugated moieties. broadpharm.com

Branched Architectures: Branched or multi-arm PEG derivatives introduce multiple reactive sites. An example is N-Mal-N-bis(PEG4-NHS ester) , which features a single terminal maleimide group and two terminal NHS esters. medkoo.com This structure enables the conjugation of one thiol-containing molecule to two amine-containing molecules simultaneously, facilitating the creation of more complex bioconjugates. medkoo.combiosynth.com

Backbone Substitution: The chemical nature of the linker itself can be changed to enhance properties like aqueous solubility. In one study, novel maleimide linkers based on a piperazine (B1678402) motif were synthesized and compared to a Mal-PEG4-NH2 reference compound to demonstrate strongly increased solubility. acs.org

Modification of the Amine-Reactive Group: While the NHS ester is highly effective for reacting with primary amines, alternative functionalities can be incorporated. For instance, a terminal carboxylic acid (Mal-PEG4-acid ) can be used, which offers flexibility for custom coupling conditions using various activators like EDC or HATU, especially in cases where NHS ester stability is a concern. broadpharm.com

| Derivative Example | Modified Component | Key Structural Change | Altered Functionality |

| 3,4-Dibromo-Mal-PEG4-NHS ester broadpharm.com | Maleimide Group | Replacement of two protons on the maleimide ring with bromine atoms. | Provides two points for substitution with thiols. |

| Mal-PEGx-NHS ester (x≠4) broadpharm.com | PEG Linker | Alteration of the number of ethylene (B1197577) glycol repeating units. | Varies the spacer length and hydrophilicity. |

| N-Mal-N-bis(PEG4-NHS ester) medkoo.com | PEG Linker | Branched structure with one maleimide and two NHS ester groups. | Allows for 1-to-2 conjugation (thiol to amines). |

| Mal-PEG4-acid broadpharm.com | Amine-Reactive Group | Replacement of the NHS ester with a carboxylic acid. | Requires activation (e.g., with EDC) for amine coupling; offers different stability profile. |

| Piperazine-Based Maleimide Linkers acs.org | PEG Linker | Replacement of the linear PEG chain with a piperazine-based structure. | Significantly increases aqueous solubility compared to the PEG4 analog. |

Analytical Characterization Techniques in Mal Peg4 Nhs Ester Research

Spectroscopic Methods for Structure Validation

Spectroscopic techniques are fundamental in confirming the covalent structure of Mal-PEG4-NHS ester, ensuring the presence of its key functional groups: the maleimide (B117702), the polyethylene (B3416737) glycol (PEG) linker, and the N-hydroxysuccinimide (NHS) ester.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure. In ¹H NMR analysis of this compound, specific proton signals confirm the integrity of the different moieties. For instance, the protons of the maleimide group typically appear as a characteristic singlet at approximately 6.7 ppm. The repeating ethylene (B1197577) glycol units of the PEG4 spacer produce a distinct set of signals in the region of 3.5 to 3.7 ppm. Furthermore, the protons associated with the succinimidyl ring of the NHS ester are often observed around 2.84 ppm. researchgate.net Quantitative NMR (qNMR) can also be utilized to assess the purity of the compound, with some suppliers guaranteeing a purity of ≥90% by this method. scbt.comsigmaaldrich.com

Fourier-Transform Infrared (FTIR) spectroscopy complements NMR by identifying the characteristic vibrational frequencies of the functional groups. The presence of the NHS ester is confirmed by a strong carbonyl (C=O) stretching band around 1730-1739 cm⁻¹. researchgate.net Additional peaks at approximately 1809 and 1781 cm⁻¹ can also be attributed to the NHS ester. researchgate.net The maleimide group exhibits a characteristic C=C bond stretch at about 690 cm⁻¹. The prominent ether (C-O-C) stretching of the PEG backbone is typically observed around 1100 cm⁻¹. researchgate.net The successful conjugation of the linker to a biomolecule can be monitored by the disappearance of the NHS ester peaks. researchgate.net

Table 1: Key Spectroscopic Data for this compound

| Analytical Technique | Functional Group | Characteristic Signal/Peak | Reference |

| ¹H NMR | Maleimide | ~6.7 ppm (singlet) | |

| PEG Backbone | 3.5 - 3.7 ppm (multiplet) | ||

| NHS Ester | ~2.84 ppm (singlet) | researchgate.net | |

| FTIR | NHS Ester | ~1730-1739 cm⁻¹ (C=O stretch) | researchgate.net |

| Maleimide | ~690 cm⁻¹ (C=C stretch) | ||

| PEG Backbone | ~1100 cm⁻¹ (C-O-C stretch) | researchgate.net |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are indispensable for determining the purity of this compound and separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound. tcichemicals.comselleckchem.com Using a C18 column, researchers can achieve excellent separation and quantify the purity of the compound, with commercial suppliers often guaranteeing a purity of over 95% or even 98%. tcichemicals.comselleckchem.com The retention time of the main peak in the chromatogram serves as an identifier for the compound under specific chromatographic conditions.

Size-Exclusion Chromatography (SEC) is another valuable technique, particularly for purifying the final product and removing unreacted intermediates during its synthesis. This method separates molecules based on their size, which is effective for isolating the desired PEGylated compound.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) provides definitive confirmation of the molecular identity of this compound by accurately measuring its molecular weight.

Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LCMS) are frequently used. ambeed.com These methods can verify the expected molecular weight of the compound and can also be used to detect the presence of impurities, such as byproducts from incomplete PEGylation or hydrolysis of the NHS ester. For different forms of this compound, the expected molecular weight can vary. For example, one common variant has a molecular weight of approximately 513.50 g/mol , while a branched version, N-Mal-N-bis(PEG4-NHS ester), has a theoretical molecular weight of 858.85 g/mol . scbt.comsigmaaldrich.comtcichemicals.combiochempeg.commedchemexpress.com The observed mass in the spectrum should closely match the calculated exact mass for the specific molecular formula.

Table 2: Molecular Weight Information for Common this compound Variants

| Compound Variant | Molecular Formula | Theoretical/Reported Molecular Weight ( g/mol ) | Reference |

| This compound | C₂₂H₃₁N₃O₁₁ | 513.50 | scbt.comsigmaaldrich.comtcichemicals.combiochempeg.commedchemexpress.com |

| This compound | C₁₉H₂₆N₂O₁₀ | 442.4 | broadpharm.comnih.gov |

| N-Mal-N-bis(PEG4-NHS ester) | C₃₇H₅₄N₄O₁₉ | 858.85 / 858.9 | medkoo.com |

Bioconjugation Strategies Employing Mal Peg4 Nhs Ester

General Principles of Covalent Conjugation

Covalent conjugation is the process of forming a stable, covalent bond between two molecules, at least one of which is a biomolecule like a protein, peptide, or nucleic acid. numberanalytics.comcreative-biostructure.com This technique relies on the reaction between specific functional groups on the interacting molecules. creative-biostructure.com The Mal-PEG4-NHS ester is a heterobifunctional linker, meaning it possesses two different reactive groups: a maleimide (B117702) and an N-hydroxysuccinimide (NHS) ester. windows.netbroadpharm.com The NHS ester targets primary amines (–NH2), which are found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. thermofisher.comcreative-proteomics.com The maleimide group, on the other hand, specifically reacts with sulfhydryl (thiol) groups (–SH) present in cysteine residues. windows.net The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the solubility of the linker in aqueous solutions. broadpharm.com

The specificity of these reactions is highly dependent on the pH of the reaction environment. NHS esters react efficiently with primary amines at a pH range of 7.2 to 9.0. windows.netthermofisher.com In this range, the amine groups are sufficiently deprotonated and thus nucleophilic. Conversely, the maleimide-thiol reaction is most effective at a pH between 6.5 and 7.5. windows.netscielo.br At pH values above 7.5, the maleimide group can undergo hydrolysis, which reduces its reactivity towards thiols. windows.net These distinct pH optima allow for controlled, stepwise conjugation reactions.

Two-Step Conjugation Protocols for Heterobifunctional Linkers.susupport.comnumberanalytics.combenchchem.com

The differential reactivity of the NHS ester and maleimide groups at varying pH levels is exploited in two-step conjugation protocols. This sequential approach allows for the controlled and specific linkage of two different biomolecules. windows.net

Initial Amine-Reactive Step.numberanalytics.combenchchem.com

The first step in a typical two-step protocol involves the reaction of the NHS ester moiety of this compound with a biomolecule containing primary amines. windows.net This reaction is performed in a buffer with a pH between 7.2 and 8.5 to facilitate the formation of a stable amide bond. thermofisher.com A molar excess of the this compound is often used to ensure efficient labeling of the amine-containing molecule. windows.net Following this initial reaction, any unreacted linker is removed, typically through desalting or dialysis, to prevent unwanted side reactions in the subsequent step. windows.net

Subsequent Thiol-Reactive Step.numberanalytics.combenchchem.com

After the purification of the maleimide-activated biomolecule, the second biomolecule, which possesses a free thiol group, is introduced. windows.net The pH of the reaction mixture is adjusted to the optimal range for the maleimide-thiol reaction, typically between 6.5 and 7.5. windows.net This ensures the specific formation of a stable thioether bond, completing the conjugation of the two biomolecules. windows.net This stepwise process is crucial for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the linkage is paramount. susupport.com

| Parameter | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction |

| Target Functional Group | Primary Amine (-NH2) | Sulfhydryl/Thiol (-SH) |

| Optimal pH Range | 7.2 - 9.0 | 6.5 - 7.5 |

| Resulting Bond | Amide | Thioether |

| Reaction Conditions | Can be performed at room temperature or 4°C. thermofisher.com | Typically performed at room temperature. tocris.com |

| Competing Reactions | Hydrolysis of NHS ester at high pH. windows.netthermofisher.com | Hydrolysis of maleimide at pH > 7.5. windows.net |

| This table summarizes the key reaction parameters for the two reactive ends of the this compound linker. |

Site-Specific Protein and Peptide Labeling Methodologies

Achieving site-specific labeling is a key goal in bioconjugation to ensure homogeneity and preserve the biological activity of the labeled molecule.

N-Terminal Cysteine Labeling using Thioester Intermediates.nih.gov

A powerful strategy for site-specific labeling involves the use of an N-terminal cysteine residue. nih.gov While this compound directly targets amines and thiols, the underlying chemistries can be adapted for more specific applications. For instance, an NHS ester can be converted into a thioester intermediate. nih.gov This thioester can then react specifically with an N-terminal cysteine through a process known as native chemical ligation (NCL). nih.govuzh.ch The reaction proceeds via a trans-thioesterification, followed by a rapid S-to-N acyl shift to form a stable, native peptide bond at the ligation site. nih.govuzh.ch This method offers high specificity for the N-terminus, as the unique reactivity of the α-amine at the N-terminus drives the reaction. nih.gov

| Step | Description | Key Reagents | Result |

| 1 | Thioester Formation | NHS ester, Thiol-containing reagent (e.g., MESNa) | Thioester intermediate |

| 2 | Native Chemical Ligation | Thioester intermediate, Protein with N-terminal cysteine | Site-specifically labeled protein with a native peptide bond |

| This table outlines the general steps for N-terminal cysteine labeling via a thioester intermediate. |

Lysine Residue Conjugation and Potential for Heterogeneous Labeling

The N-hydroxysuccinimide (NHS) ester moiety of this compound is a highly reactive functional group widely utilized for conjugating molecules to proteins by targeting primary amines. nih.govwindows.net This reactivity forms the basis of a common bioconjugation strategy, primarily involving the acylation of the ε-amino group of lysine residues and the α-amino group at the N-terminus of polypeptide chains. nih.govthermofisher.com The reaction proceeds via nucleophilic attack of the unprotonated primary amine on the NHS ester, resulting in the formation of a stable, covalent amide bond and the release of NHS as a byproduct. windows.netwindows.net This conjugation method is typically performed in aqueous buffers with a pH range of 7 to 9, with optimal reactivity often observed between pH 8.0 and 8.5. windows.net

A significant characteristic of this approach is the inherent potential for non-specific and heterogeneous labeling. nih.govnih.gov Proteins, particularly large ones like antibodies, present numerous potential reaction sites for NHS esters. Lysine is one of the most abundant amino acids, often comprising 5-8% of a protein's composition. nih.govnih.govmdpi.com For instance, a typical human antibody (IgG) can possess approximately 80-90 lysine residues, and a standard 50 kDa protein may have around 36. nih.govmdpi.com Since many of these residues are located on the protein's surface, they are accessible for conjugation. nih.gov

This abundance of reactive sites means that modification with an NHS ester reagent like this compound rarely results in a single, uniform product. Instead, it generates a heterogeneous population of conjugates. mdpi.com This mixture can vary in two key aspects:

Stoichiometry: The number of linker-payload molecules attached per protein (e.g., the drug-to-antibody ratio or DAR in an ADC) can differ, leading to a range of species from unmodified protein to those with multiple modifications. mdpi.comnih.gov For example, the clinically approved ADC, ado-trastuzumab emtansine (Kadcyla®), which utilizes lysine conjugation, is known to be a complex mixture with an average DAR of 3.5, but individual species can range from 0 to 8 drugs per antibody. researchgate.net

Site of Conjugation: Even among proteins with the same number of conjugated molecules, the specific lysine residues that have been modified can vary, creating a diverse set of positional isomers. mdpi.com

Factors Influencing Lysine Reactivity and Labeling Heterogeneity

The reactivity of any given lysine residue is not uniform and is influenced by several factors related to the protein's structure and the reaction conditions. This differential reactivity further contributes to the heterogeneity of the final product. Key influencing factors are summarized in the table below.

| Factor | Description | Impact on Conjugation |

| Solvent Accessibility | The physical exposure of the lysine side chain to the surrounding solvent and, consequently, to the this compound reagent. Buried residues are less likely to react. | Highly accessible lysines are preferentially labeled. nih.gov |

| Local Microenvironment (pKa) | The local chemical environment, influenced by nearby amino acid residues, can alter the pKa of the lysine's ε-amino group. A lower pKa means the amine is more likely to be in its unprotonated, nucleophilic state at a given pH. | Lysines with a lower pKa can exhibit heightened reactivity. nih.govmdpi.com |

| Reaction pH | The pH of the buffer solution dictates the protonation state of the primary amines. The reaction rate increases with pH as more amines become deprotonated, but the rate of NHS ester hydrolysis also increases. | Optimal pH (typically 7-9) is a balance between maximizing amine reactivity and minimizing competing hydrolysis of the linker. mdpi.com |

| Reagent-to-Protein Molar Ratio | The concentration of this compound relative to the protein concentration directly influences the extent of modification. | Increasing the molar excess of the linker generally leads to a higher average number of modifications per protein. windows.netmdpi.com |

Research Findings on Labeling Heterogeneity

Research has consistently demonstrated the non-selective nature of NHS ester chemistry and the resulting product heterogeneity. Studies using model proteins like Bovine Serum Albumin (BSA), which contains 59 lysine residues, show that even under controlled conditions, a distribution of labeled species is produced. glenresearch.com

Furthermore, while NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid side chains have been reported, including those of serine, threonine, and tyrosine. mdpi.comresearchgate.net Although these reactions are generally less favorable than the reaction with accessible lysines, they can contribute to the complexity and heterogeneity of the conjugate mixture. researchgate.net The stability of these non-amine linkages can also be lower, potentially leading to linker-drug loss over time. mdpi.com

The challenge of heterogeneity has driven the development of various analytical techniques to characterize these complex mixtures. The goal is to understand the distribution of species, which is critical for ensuring batch-to-batch consistency and for correlating the composition with biological efficacy.

Analytical Techniques for Characterizing Heterogeneous Conjugates

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Determines the molecular weight of different species, allowing for calculation of the drug-to-antibody ratio (DAR) distribution. Techniques include Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF). nih.govresearchgate.netresearchgate.net |

| Chromatography | Separates different conjugated species based on properties like size (Size-Exclusion Chromatography, SEC) or hydrophobicity (Hydrophobic Interaction Chromatography, HIC), which often correlates with the number of attached linkers. nih.gov |

| Electrophoresis | Separates proteins based on size (SDS-PAGE) or charge (Ion-Exchange Chromatography, IEX), revealing the distribution of modified and unmodified species. windows.netresearchgate.net |

Controlling the stoichiometry and minimizing the heterogeneity of conjugates produced with this compound remain key objectives in bioconjugation. While adjusting reaction parameters like pH and molar ratios can offer some level of control, the inherent reactivity of the NHS ester with numerous surface-accessible lysines makes the formation of a heterogeneous population of products a fundamental characteristic of this conjugation strategy. mdpi.comnih.gov

Applications of Mal Peg4 Nhs Ester in Advanced Biomedical Research

Antibody-Drug Conjugates (ADCs)

Role as Non-Cleavable Linker in ADC Synthesis

Mal-PEG4-NHS ester functions as a non-cleavable linker in the synthesis of ADCs. xcessbio.commedchemexpress.commedkoo.commedchemexpress.com The NHS ester end of the molecule reacts with primary amine groups, such as the lysine (B10760008) residues found on the surface of monoclonal antibodies (mAbs), to form a stable amide bond. medkoo.com The maleimide (B117702) group, on the other hand, selectively reacts with sulfhydryl (thiol) groups, which can be introduced into the antibody structure or be present on the cytotoxic payload, forming a stable thioether bond. medkoo.com This dual reactivity allows for the direct and permanent linkage of the drug to the antibody. medkoo.com

The non-cleavable nature of the bond formed by the this compound linker is a key feature. medkoo.commdpi.com Unlike cleavable linkers that are designed to release the payload in response to specific environmental triggers within the cell, non-cleavable linkers remain intact. mdpi.com The cytotoxic effect of ADCs with non-cleavable linkers relies on the degradation of the entire antibody-linker-drug complex within the lysosome of the target cancer cell, which then releases the active drug metabolite. mdpi.com

Impact on ADC Stability, Targeted Delivery, and Efficacy

Research has demonstrated that the use of hydrophilic linkers like Mal-PEG4-NHS can be a strategy to improve the properties of ADCs. mdpi.com The targeted delivery facilitated by this linker ensures that the cytotoxic effect is concentrated at the tumor site, thereby maximizing efficacy while minimizing harm to healthy tissues.

Strategies for Conjugating Cytotoxic Payloads to Antibodies

The conjugation of cytotoxic payloads to antibodies using this compound involves a two-step process that leverages its heterobifunctional nature. medkoo.com

Antibody Modification (Amine Reaction): The NHS ester end of the this compound is first reacted with the monoclonal antibody. The NHS ester forms stable amide bonds with the primary amine groups of lysine residues on the antibody surface at a pH range of 7-9. medkoo.com This step attaches the linker to the antibody.

Payload Conjugation (Thiol Reaction): The maleimide group on the now linker-modified antibody is then reacted with a thiol-containing cytotoxic payload. This reaction, which typically occurs at a pH of 6.5-7.5, results in the formation of a stable thioether bond, covalently linking the payload to the antibody. medkoo.com

This sequential approach allows for controlled and specific conjugation. The number of cytotoxic molecules attached to each antibody, known as the drug-to-antibody ratio (DAR), is a critical parameter that can be influenced by the reaction conditions and the number of available reactive sites. The use of branched PEG linkers can potentially allow for higher DARs while maintaining stability. axispharm.com

Below is an interactive table summarizing the key reactive groups and their targets in the conjugation process:

| Reactive Group of Linker | Target Functional Group on Biomolecule | Resulting Bond | pH for Reaction |

| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH2) | Amide | 7-9 |

| Maleimide | Sulfhydryl/Thiol (-SH) | Thioether | 6.5-7.5 |

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. sigmaaldrich.com They are heterobifunctional molecules consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. jenkemusa.combiochempeg.com

Function as a PEG-Based PROTAC Linker

This compound, and its derivatives, serve as PEG-based linkers in the synthesis of PROTACs. targetmol.commedchemexpress.combioscience.co.ukcymitquimica.combiocat.com In this context, the linker's role is to bridge the target protein-binding ligand and the E3 ligase-recruiting ligand. jenkemusa.com The PEG component of the linker is particularly advantageous in PROTAC design. biochempeg.com It enhances the water solubility of the PROTAC molecule, which can improve cell permeability and oral absorption. jenkemusa.combiochempeg.com Statistically, a significant percentage of reported PROTACs have utilized PEG-based linkers. biochempeg.com

The bifunctional nature of linkers like this compound allows for the sequential and directed assembly of the PROTAC molecule. jenkemusa.com The defined length of the PEG4 chain also contributes to the precise spatial separation and orientation of the two ligands, which is a critical factor for effective protein degradation. jenkemusa.com

Facilitation of Ternary Complex Formation for Targeted Protein Degradation

The primary mechanism of action for a PROTAC is the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. sigmaaldrich.comdomainex.co.uk The linker is not merely a passive spacer but plays a crucial role in the stability and cooperativity of this complex. nih.gov The length, flexibility, and chemical nature of the linker, such as the PEG4 chain in this compound derivatives, directly influence the geometry of the ternary complex. jenkemusa.com

Protein and Biomolecule Modification and Labeling

The specific reactivity of this compound makes it an ideal reagent for the modification and labeling of proteins and other biomolecules. The NHS ester reacts with primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein, to form stable amide bonds. broadpharm.comwindows.net This reaction is typically performed in a pH range of 7-9. windows.net The maleimide group, on the other hand, specifically reacts with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond at a pH of 6.5-7.5. windows.net The PEG4 spacer not only enhances the water solubility of the crosslinker and the resulting conjugate but also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity. broadpharm.comlumiprobe.com

Covalent Attachment of Fluorescent Dyes and Enzymes

The dual reactivity of this compound is extensively utilized for the covalent attachment of reporter molecules, such as fluorescent dyes and enzymes, to proteins. This is often achieved in a two-step process where the NHS ester of the crosslinker first reacts with an amine-containing protein. windows.net After removal of the excess crosslinker, the maleimide-activated protein is then reacted with a sulfhydryl-containing fluorescent probe or enzyme. This method allows for the creation of highly specific and stable bioconjugates for various applications in diagnostics and molecular imaging. For instance, a branched version of the linker, N-(Mal-PEG4)-N-Fluorescein-PEG4-NHS ester, incorporates a fluorescein (B123965) dye, enabling direct fluorescent labeling of biomolecules. axispharm.com

In a notable application, this compound has been employed in the development of antibody-enzyme conjugates for immunoassays. googleapis.com For example, horseradish peroxidase (HRP) can be activated with an excess of this compound to introduce maleimide groups. This maleimide-activated HRP is then conjugated to a thiolated antibody to create a stable and active antibody-enzyme conjugate for use in sensitive detection methods. googleapis.com

Table 1: Examples of Fluorescent Dye and Enzyme Conjugation using PEG4 Linkers

| Biomolecule | Reporter | Linker Type | Application | Reference |

|---|---|---|---|---|

| Antibody | Horseradish Peroxidase (HRP) | This compound | Immunoassay | googleapis.com |

| Protein with N-terminal Cysteine | Fluorescein | Fluorescein-NHS ester (similar chemistry) | Protein Labeling | nih.gov |

| Protein | Fluorescein | N-(Mal-PEG4)-N-Fluorescein-PEG4-NHS ester | Fluorescent Labeling | axispharm.com |

| Anti-HER2 Single-domain Antibody (sdAb) | 18F | Methyltetrazine-PEG4-maleimide | PET Imaging | snmjournals.org |

Biotinylation Strategies

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a widely used technique in molecular biology for detection, purification, and immobilization of proteins and other biomolecules. This compound can be utilized in biotinylation strategies, particularly when site-specific biotinylation is desired. In such cases, a biotin derivative containing a sulfhydryl group can be conjugated to a maleimide-activated protein that has been prepared using this compound.

More commonly, a related compound, Biotin-PEG4-NHS ester, is used for direct biotinylation of proteins and antibodies. lumiprobe.combpsbioscience.com This reagent efficiently labels primary amine groups on biomolecules. lumiprobe.com The PEG4 spacer in these reagents is advantageous as it increases the water solubility of the biotinylated molecule and extends the distance between biotin and the protein, which can reduce steric hindrance and improve the binding efficiency of avidin (B1170675) or streptavidin. lumiprobe.com Research has shown that antibodies labeled with Biotin-PEG4-NHS ester exhibit less aggregation compared to those labeled with linkers having only hydrocarbon spacers. lumiprobe.com A study on the selective N-terminal labeling of the 130 kDa protein USP7 successfully utilized Biotin-PEG4-NHS ester to demonstrate high selectivity with less than 5% non-specific labeling. nih.gov

Table 2: Research Findings on Biotinylation using PEG4-NHS Esters

| Biomolecule | Biotinylation Reagent | Key Finding | Application | Reference |

|---|---|---|---|---|

| Antibodies | Biotin-PEG4-NHS ester | Reduced aggregation upon storage. | Immunoassays, Purification | lumiprobe.com |

| USP7 (130 kDa protein) | Biotin-PEG4-NHS ester | Highly selective N-terminal labeling (<5% non-specific). | Biochemical Studies | nih.gov |

| Proteins with primary amines | Biotin-PEG4-NHS ester | Efficient labeling for subsequent detection/purification. | General Bioconjugation | bpsbioscience.com |

Preparation of Antibody-Enzyme and Hapten-Carrier Protein Conjugates

The preparation of well-defined antibody-enzyme conjugates is crucial for the development of sensitive and reliable immunoassays. This compound facilitates a controlled, two-step conjugation process that minimizes the formation of undesirable protein-protein cross-linking. windows.net Typically, an amine-containing enzyme is first activated with a molar excess of this compound. windows.net The resulting maleimide-activated enzyme is then purified and reacted with a sulfhydryl-containing antibody or antibody fragment to yield the desired conjugate. googleapis.com This method has been successfully used to prepare horseradish peroxidase (HRP)-antibody conjugates. googleapis.com

In vaccine development, the conjugation of small molecules called haptens to larger carrier proteins is necessary to elicit a robust immune response. mdpi.comnih.gov this compound and similar heterobifunctional linkers are instrumental in this process. mdpi.com For example, a carrier protein like bovine serum albumin (BSA) or tetanus toxoid (TT) can be reacted with the NHS ester end of the linker to introduce maleimide groups. mdpi.comnih.gov A thiol-containing hapten is then conjugated to the maleimide-activated carrier protein. mdpi.com This approach was used to create a candidate vaccine against heroin, where a morphine-derived hapten (MorHap) was conjugated to BSA, resulting in reproducible hapten densities and high yields. nih.gov

Nanomaterial Functionalization and Drug Delivery Systems

The ability to modify the surface of nanomaterials with targeting ligands and other functional moieties is critical for their application in medicine. This compound serves as a versatile linker for the functionalization of various nanoparticles and for the construction of sophisticated drug delivery systems.

Conjugation to Nanoparticles and PEGylated Liposomes

This compound is used to link biomolecules to the surface of nanoparticles, such as quantum dots (QDs) and gold nanoparticles (AuNPs), to create targeted imaging and therapeutic agents. medchemexpress.comsigmaaldrich.comsigmaaldrich.com For instance, it can be used to attach quantum dots to PEGylated liposomes for multimodal imaging applications. medchemexpress.com In the case of gold nanoparticles, kits are available that utilize NHS-ester functionalized surfaces to allow for the straightforward conjugation of amine-containing proteins and other ligands. sigmaaldrich.comsigmaaldrich.com The PEG spacer in these systems helps to improve the stability and biocompatibility of the nanoparticles. aurion.nl

PEGylated liposomes, which are liposomes with a polyethylene (B3416737) glycol layer on their surface, are widely used as drug delivery vehicles due to their long circulation times. This compound can be incorporated into the lipid bilayer of liposomes, typically by attaching it to a phospholipid like DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), to create maleimide-functionalized liposomes. These liposomes can then be conjugated to thiol-containing targeting ligands, such as antibodies or peptides, to enhance their delivery to specific cells or tissues. Research has demonstrated that maleimide-decorated PEGylated liposomes exhibit enhanced retention on the conjunctiva, suggesting their potential for ocular drug delivery. nih.gov

Table 3: Functionalization of Nanomaterials with PEG4 Linkers

| Nanomaterial | Linker Type | Functionalization/Conjugation | Application | Reference |

|---|---|---|---|---|

| Quantum Dots (QDs) | This compound | Linkage to PEGylated liposomes. | Nanoparticle Assembly | medchemexpress.com |

| Gold Nanoparticles (AuNPs) | NHS-activated PEG-AuNPs | Conjugation of 68Ga-DOTA-peptides. | PET Imaging | nih.gov |

| Liposomes | Maleimide-terminated PEG | Ciprofloxacin encapsulation. | Ocular Drug Delivery | nih.gov |

| Mesoporous Silica (B1680970) Nanoparticles (MSNPs) | DBCO-PEG4-NHS-ester | Antibody conjugation via click chemistry. | Targeted Drug Delivery | frontiersin.org |

Development of Targeted Drug Delivery Vehicles

A primary application of this compound in drug delivery is in the creation of antibody-drug conjugates (ADCs). mdpi.com ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets a tumor-associated antigen. mdpi.com The hydrophilic Mal-PEG4-NHS linker can improve the solubility of the ADC and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation. mdpi.com In one study, nimotuzumab, an anti-EGFR antibody, was conjugated to a PEGylated maytansine (B1676224) derivative (PEG6-DM1) to create ADCs with varying DARs. The resulting ADCs demonstrated potent in vitro cytotoxicity and prolonged the survival of tumor-bearing mice. researchgate.net

Beyond ADCs, this compound is used to develop other targeted drug delivery systems. For example, it can be used to attach targeting peptides to nanoparticles or liposomes encapsulating a therapeutic agent. nih.gov In a study focused on developing targeted therapies for colon and prostate tumors, NHS-activated gold nanoparticles were functionalized with neurotensin (B549771) and bombesin-like peptides. These functionalized nanoparticles, labeled with 68Ga, showed a significant increase in tumor uptake compared to the free peptides, highlighting the potential of this approach for targeted PET imaging and therapy. nih.gov

Table 4: Research on this compound in Targeted Drug Delivery

| Delivery System | Targeting Moiety | Drug/Payload | Key Finding | Disease Target | Reference |

|---|---|---|---|---|---|

| Antibody-Drug Conjugate (ADC) | Nimotuzumab (anti-EGFR) | Maytansine (DM1) | High drug-to-antibody ratio (DAR) achieved with PEG linker, leading to potent cytotoxicity. | EGFR-positive cancers | researchgate.net |

| Gold Nanoparticles (AuNPs) | Neurotensin/Bombesin peptides | 68Ga (for imaging) | Three-fold increase in tumor uptake compared to free peptides. | Colon and Prostate Cancer | nih.gov |

| Liposomes | Anti-mouse CD11c antibody | Not specified | Site-specific antibody conjugation achieved using a combination of enzymatic modification and click chemistry with a DBCO-PEG4-NHS ester. | Targeted delivery to dendritic cells | nih.gov |

| Antibody-Drug Conjugate (ADC) | General Antibody | Monomethyl Auristatin E (MMAE) | NHS ester-PEG4-Val-Cit-PAB-MMAE linker-payload enables targeted delivery and protease-cleavable drug release. | Cancer Therapy | axispharm.com |

Application in Virus-Based Nanoparticles (VNPs) and Virus-Like Particles (VLPs)

The heterobifunctional crosslinker, this compound, serves as a critical tool for the surface functionalization of virus-based nanoparticles (VNPs) and virus-like particles (VLPs). nih.govbeilstein-journals.org These nanoparticle platforms, derived from plant viruses or bacteriophages, are increasingly investigated for biomedical applications due to their uniform structure, biocompatibility, and biodegradability. researchgate.netnih.gov this compound facilitates the covalent attachment of specific ligands, such as peptides and antibodies, to the nanoparticle surface, enabling the development of targeted drug delivery systems, vaccines, and diagnostic agents. nih.govnih.gov

The linker's utility stems from its two distinct reactive termini separated by a flexible polyethylene glycol (PEG) spacer. nih.govbroadpharm.com The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as those on the side chains of lysine residues, which can be genetically introduced onto the surface of viral coat proteins. nih.govbeilstein-journals.orgnih.gov This initial reaction forms a stable amide bond. nih.gov Subsequently, the maleimide group on the other end of the linker is available to react specifically with sulfhydryl (thiol) groups, typically found on cysteine residues of peptides or other biomolecules, forming a stable thioether bond. nih.govbiochempeg.com This two-step conjugation strategy allows for controlled, directional coupling, minimizing the undesirable self-conjugation and polymerization that can occur with homobifunctional crosslinkers. nih.gov

Research has demonstrated the successful application of this linker in various VNP and VLP systems. For instance, this compound has been used to conjugate peptides to Maize rayado fino virus-like particles, where the availability of thiol groups on the VLPs was a key factor for successful cross-linking. nih.gov In another application, succinimidyl-(N-maleimidopropionamido)-tetraethylene glycol ester (SM(PEG)4), an alternative name for this compound, was used to attach mineralization-affecting peptides to genetically modified Tobacco Mosaic Virus (TMV) particles. beilstein-journals.org This modification aimed to create templates for the controlled deposition of biominerals. beilstein-journals.org Similarly, researchers have used the linker to attach serum albumin (SA) to the surface of TMV, effectively "camouflaging" the VNP to prevent antibody recognition and improve its pharmacokinetic profile. nih.gov The use of related linkers with longer PEG chains, such as maleimide-PEG8-NHS ester, for conjugating antibodies to Qβ VLPs and TMV highlights the general applicability of this chemical strategy, although it can sometimes lead to nanoparticle aggregation. nih.gov

The following table summarizes research findings involving the use of this compound and its analogues for VNP/VLP modification.

| VNP/VLP Platform | Linker Used | Molecule Attached | Purpose of Conjugation | Research Finding |

| Maize rayado fino virus VLP | NHS-PEG4-maleimide | 17-amino acid peptide | Display of ligands on VLP surface | Successful creation of VLP-peptide complexes confirmed by immunoreactivity. The heterobifunctional linker allowed for controlled, two-step reactions. nih.gov |

| Tobacco Mosaic Virus (TMVLys) | SM(PEG)4 | Mineralization-affecting peptides | Creation of templates for biomineral deposition | Linker and peptide conjugation was confirmed by a shift in electrophoretic mobility. The modified VNPs served as a backbone for silica coating. beilstein-journals.org |

| Tobacco Mosaic Virus (TMVLys) | SM(PEG)4 (NHS-(PEG)4–mal) | Serum Albumin (SA) | Enhance pharmacokinetics and prevent immune recognition | Conjugation of SA to the VNP surface resulted in a "patchy" morphology and successfully camouflaged the particle, improving its circulation time. nih.gov |

| Tobacco Mosaic Virus (TMVLys) | NHS-PEG4-mal | Drug Molecules (e.g., Staurosporine) | Targeted drug delivery | The linker enabled the attachment of therapeutic agents to the VNP for enhanced delivery to specific sites, such as blood clots. nih.gov |

Surface Modification of Biomaterials and Sensors

This compound is a versatile reagent for the surface modification of biomaterials and the fabrication of advanced biosensors. Its heterobifunctional nature allows for the stable, covalent attachment of biologically active molecules to various substrates, thereby enhancing their functionality and biocompatibility. axispharm.com The process generally involves a two-step reaction that provides precise control over the orientation and density of the immobilized biomolecules.

The fundamental principle involves first activating a surface and then capturing a specific biomolecule. The NHS ester terminus of this compound reacts with primary amine groups (-NH2) that are either inherently present or have been introduced onto the surface of a biomaterial or sensor chip. broadpharm.combiochempeg.com This forms a stable amide linkage, leaving the maleimide group exposed and available for subsequent reaction. nih.gov In the second step, a molecule containing a free sulfhydryl group (-SH), such as a cysteine-containing peptide or a thiol-modified protein or oligonucleotide, is introduced. biochempeg.com The maleimide group specifically and efficiently reacts with the thiol to form a stable thioether bond, thus anchoring the desired biomolecule to the surface via the flexible PEG4 spacer. nih.govbiochempeg.com

This surface modification strategy is pivotal in several areas:

Biomaterial Engineering: By attaching specific peptides or proteins, the surface of a medical implant or tissue engineering scaffold can be modified to promote cell adhesion, growth, and differentiation, creating a more biomimetic environment. The hydrophilic PEG spacer component also helps to increase the aqueous solubility of the modified surface and can reduce non-specific protein adsorption, a common issue with implanted materials. broadpharm.com

Biosensor Development: In the context of biosensors, this compound is used to immobilize recognition elements, such as antibodies or specific peptides, onto the sensor surface. vulcanchem.com This functionalization is key to creating devices that can detect specific analytes with high sensitivity and selectivity. The linker ensures a stable and oriented attachment of the bioreceptor, which is crucial for reliable sensor performance.

The table below outlines the components and objectives of surface modification using this crosslinker.

| Component | Role in Surface Modification | Desired Outcome |

| Substrate Surface | Provides the solid support (e.g., implant material, sensor chip) containing primary amine groups. | A stable, functionalized base for biomolecule attachment. |

| This compound | Acts as the bifunctional linker. The NHS ester binds to the surface, and the maleimide binds to the biomolecule. nih.gov | Covalently links the biomolecule to the substrate with a flexible, hydrophilic spacer. |

| Thiol-containing Biomolecule | The active component (e.g., peptide, antibody) that imparts biological function. biochempeg.com | A surface with enhanced biocompatibility or specific molecular recognition capabilities. |

Challenges and Optimization Considerations in Mal Peg4 Nhs Ester Research

Control of Reaction Conditions for Optimal Conjugation Efficiency

The efficiency of conjugating Mal-PEG4-NHS ester to biomolecules is highly dependent on precise control over several reaction conditions. The linker has two reactive ends, an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues) and a maleimide (B117702) group that reacts with sulfhydryl groups (from cysteine residues). Each reaction has its own optimal conditions. windows.netnanocs.net

pH: The pH of the reaction buffer is a critical parameter. The NHS ester reaction with primary amines is most efficient at a pH between 7.2 and 8.5. thermofisher.com Below this range, the amine group is protonated and less nucleophilic, slowing the reaction. Above this range, the rate of hydrolysis of the NHS ester increases significantly. windows.netescholarship.org The maleimide reaction with sulfhydryls is optimal at a pH of 6.5 to 7.5. windows.netnanocs.net At a pH above 7.5, the maleimide group itself can hydrolyze, rendering it unreactive, and it may also react with primary amines. windows.net Therefore, a common strategy is a two-step reaction. First, the NHS ester reaction is performed at pH 7.2-8.0, followed by purification and adjustment of the pH to 6.5-7.5 for the maleimide reaction. If a one-pot reaction is necessary, a compromise pH of 7.2-7.5 is often used. windows.net

Stoichiometry (Molar Ratio): The molar ratio of the linker to the biomolecule can be adjusted to control the extent of labeling. thermofisher.com A 10- to 50-fold molar excess of the this compound is often used for the initial reaction with the amine-containing protein to ensure sufficient activation. windows.net For more dilute protein solutions, a higher molar excess may be required to achieve the desired labeling efficiency. thermofisher.com However, using an excessive amount of the linker can lead to unwanted modifications and aggregation, necessitating careful optimization for each specific application.

Temperature and Reaction Time: NHS ester-amine conjugations are typically carried out for 30-60 minutes at room temperature or for longer periods (2-4 hours) at 4°C to minimize hydrolysis. thermofisher.com The maleimide-thiol reaction is generally complete within 1-2 hours at room temperature. Lowering the temperature can help control the reaction rate and improve the stability of the reactants, although it will extend the required reaction time. interchim.fr

| Parameter | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction | Source |

|---|---|---|---|

| pH Range | 7.2 - 8.5 | 6.5 - 7.5 | windows.net |

| Temperature | 4 - 25°C | 20 - 25°C | |

| Time | 30 - 60 minutes | 1 - 2 hours | |

| Molar Excess of Linker | 10-50 fold over protein | Dependent on prior activation | windows.net |

Minimizing Off-Target Labeling and Non-Specific Reactions

A significant challenge in bioconjugation is preventing the linker from reacting with unintended sites on the biomolecule or with other components in the reaction mixture. nih.gov

Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester. windows.netthermofisher.com Similarly, buffers containing sulfhydryl agents like dithiothreitol (B142953) (DTT) will react with the maleimide group. iris-biotech.de Phosphate-buffered saline (PBS) is a commonly used buffer for these conjugation reactions. windows.net

Quenching: After the desired reaction time, any unreacted linker should be quenched to prevent further, non-specific reactions. The NHS ester reaction can be stopped by adding a quenching reagent containing a primary amine, such as Tris or hydroxylamine. nih.gov Excess maleimides can be quenched by adding a free thiol compound like cysteine or β-mercaptoethanol. iris-biotech.de

Purification: To ensure a homogenous final product, it is essential to remove excess linker and quenching agents. This is typically achieved through methods like desalting columns (spin filtration) or dialysis, which separate molecules based on size. windows.netthermofisher.com

Bioorthogonal Chemistry: In some advanced strategies, the functional groups on the linker and biomolecule are designed to be bioorthogonal, meaning they react selectively with each other without interfering with native biological processes. thermofisher.com While this compound relies on common functional groups, related linkers that replace one of the reactive ends with a group like dibenzylcyclooctyne (DBCO) for reaction with an azide-modified molecule exemplify this principle, minimizing off-target labeling in complex biological systems. thermofisher.comscbt.com

Strategies to Mitigate Hydrolytic Degradation of Reactive Groups

Both the NHS ester and maleimide functional groups are susceptible to hydrolysis in aqueous solutions, which is a major competing reaction that reduces conjugation efficiency. windows.net

NHS Ester Hydrolysis: The NHS ester group hydrolyzes to an unreactive carboxylic acid, and the rate of this hydrolysis is highly pH-dependent. escholarship.org At pH 7 and 0°C, the half-life of an NHS ester is several hours, but at pH 8.6 and 4°C, it can be less than 10 minutes. thermofisher.com To mitigate this, stock solutions of this compound are often prepared in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and added to the aqueous reaction buffer immediately before use. windows.netlumiprobe.com The reagent should be stored desiccated at -20°C to prevent moisture contamination. windows.net

| pH | Temperature | Half-life | Source |

|---|---|---|---|

| 7.0 | 0°C | 4 - 5 hours | thermofisher.com |

| 8.6 | 4°C | < 10 minutes | escholarship.org |

Maleimide Hydrolysis: The maleimide group is generally more stable than the NHS ester. windows.net However, at pH values above 7.5, it undergoes hydrolysis, opening the ring to form an unreactive maleamic acid derivative. This not only prevents the desired reaction with a thiol but also eliminates the specificity of the reaction. Therefore, maintaining the pH in the optimal 6.5-7.5 range is critical for the maleimide-thiol coupling step. windows.net Studies have also explored more hydrolytically stable maleimide derivatives to ensure the long-term stability of the resulting conjugate, which is crucial for applications requiring extended circulation in vivo. nih.govnih.govnih.gov

Addressing Steric Hindrance during Bioconjugation Reactions

Steric hindrance can prevent the reactive ends of the linker from accessing the target functional groups on a biomolecule, particularly within the folded, three-dimensional structure of a large protein. biochempeg.com

The polyethylene (B3416737) glycol (PEG) spacer in this compound plays a key role in overcoming this issue. The PEG4 linker is a flexible, hydrophilic chain that extends the reach of the reactive groups, allowing them to access sterically hindered sites. nanocs.netlumiprobe.com This spacer helps to minimize steric hindrance between the conjugated molecules, which is especially important when linking two large biomolecules. baseclick.eu

The length of the PEG linker is a design parameter that can be optimized. sigmaaldrich.com While a longer linker can provide greater flexibility and reduce steric hindrance, it can also have other effects. mdpi.com For example, in the context of antibody-drug conjugates (ADCs), excessively long linkers might lead to increased hydrophobicity and faster clearance from the bloodstream. mdpi.com Research comparing different PEG linker lengths (e.g., PEG4, PEG8, PEG12) has shown that linker length can influence the site of conjugation and the biological properties of the final conjugate, making the choice of spacer length a critical optimization step. sigmaaldrich.commdpi.com The PEG4 spacer in this compound represents a balance, providing sufficient length to reduce hindrance for many applications while maintaining favorable solubility and pharmacokinetic properties. nanocs.netscbt.com

Maintaining Biological Activity and Structural Integrity of Modified Biomolecules

A primary goal of bioconjugation is to add a new functionality to a biomolecule without compromising its original structure and biological activity. hiyka.com Randomly conjugating linkers to a protein, for instance, can block active sites or disrupt the protein's tertiary structure. escholarship.org

Site-Specific Conjugation: One of the most effective strategies to preserve function is site-specific conjugation. The maleimide end of the linker allows for specific targeting of cysteine residues. Since free cysteines are relatively rare on the surface of proteins compared to lysines, targeting them can produce a more homogenous and functionally intact product. nih.gov In cases where a native cysteine is not available at a suitable location, protein engineering can be used to introduce a cysteine residue at a specific site away from the active or binding domains.

Controlling the Degree of Labeling: As discussed in section 7.1, controlling the stoichiometry of the reaction is essential. Over-labeling a protein with multiple linker molecules can lead to aggregation, loss of solubility, and reduced biological activity. Optimization of the linker-to-protein molar ratio is necessary to achieve a balance between efficient labeling and preservation of function. thermofisher.com

Analytical Verification: After conjugation, it is imperative to characterize the final product to confirm that its integrity has been maintained. hiyka.comnih.gov Several analytical techniques are employed for this purpose:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins by size and can confirm the successful conjugation by showing a shift in the molecular weight of the modified biomolecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry can provide a precise mass of the conjugate, confirming the number of linker molecules attached (the drug-to-antibody ratio in ADCs, for example) and helping to identify any unintended modifications. lcms.czmac-mod.com

Chromatography: Techniques like size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) can be used to purify the conjugate and assess its homogeneity and aggregation state. sigmaaldrich.com

Functional Assays: Ultimately, the biological activity of the conjugated molecule must be verified through relevant functional assays, such as enzyme activity assays or cell-binding assays (e.g., ELISA), to ensure that the conjugation process has not impaired its function. hiyka.com A study involving the labeling of the large protein USP7 demonstrated that despite having 80 lysines, non-specific labeling could be kept below 5%, preserving the protein's function. nih.gov

By carefully addressing these challenges through methodical optimization, researchers can effectively use this compound to generate well-defined, functional bioconjugates for a wide array of scientific applications.

Comparative Analysis and Design Principles of Pegylated Linkers

Comparison with Homobifunctional and Other Heterobifunctional Crosslinkers

Crosslinking reagents are broadly categorized based on the reactivity of their terminal functional groups. sigmaaldrich.com Homobifunctional crosslinkers possess two identical reactive groups, while heterobifunctional crosslinkers have two different reactive groups. sigmaaldrich.comjpsionline.com Mal-PEG4-NHS ester falls into the latter category, featuring a maleimide (B117702) group reactive towards sulfhydryl groups and an N-hydroxysuccinimide (NHS) ester reactive towards primary amines. windows.netbiochempeg.com

Homobifunctional Crosslinkers: These reagents, such as those with two NHS esters (e.g., NHS-PEG-NHS) or two maleimide groups (e.g., MAL-PEG-MAL), are primarily used for one-step reactions to crosslink molecules with the same type of functional group. interchim.frlumiprobe.com They are effective for creating intramolecular crosslinks, polymerizing molecules with like functional groups, and assessing protein interactions. sigmaaldrich.com However, their use can lead to undesirable polymerization or self-conjugation. jpsionline.com

Heterobifunctional Crosslinkers: this compound and other heterobifunctional linkers offer more controlled, sequential conjugation. jpsionline.com The differential reactivity of the end groups allows for a two-step process, minimizing unwanted side reactions. windows.net For instance, a protein can first be reacted with the NHS ester end of this compound, and after purification, the maleimide end can be conjugated to a sulfhydryl-containing molecule. windows.net

A comparison with other heterobifunctional linkers reveals the specific advantages of the this compound design. For example, linkers containing a dibromomaleimide group instead of a standard maleimide allow for two points of substitution. broadpharm.com Other variations include linkers with different reactive groups altogether, such as those combining an NHS ester with a photo-reactive aryl azide (B81097) or diazirine group, which offer temporal control over the conjugation reaction. jpsionline.comcreative-biolabs.com

| Crosslinker Type | Reactive Groups | Key Features | Primary Applications |

|---|---|---|---|

| Homobifunctional (e.g., NHS-PEG-NHS) | Two identical groups (e.g., both NHS esters) | Single-step conjugation of similar molecules. sigmaaldrich.com | Intramolecular crosslinking, polymerization. sigmaaldrich.comjpsionline.com |

| Heterobifunctional (e.g., this compound) | Two different groups (e.g., Maleimide and NHS ester) | Allows for controlled, sequential conjugation, minimizing self-conjugation. jpsionline.comwindows.net | Creating specific bioconjugates like antibody-drug conjugates. |

| Heterobifunctional (e.g., with Dibromomaleimide) | Dibromomaleimide and another reactive group | Allows for two points of substitution at the maleimide end. broadpharm.com | Advanced conjugation strategies requiring dual attachment. |

| Photo-reactive Heterobifunctional | One standard reactive group and one photo-reactive group (e.g., Aryl Azide) | Conjugation can be initiated by light, offering temporal control. jpsionline.com | Applications where precise timing of conjugation is critical. |

Influence of PEG Spacer Length and Homogeneity on Conjugate Properties

The polyethylene (B3416737) glycol (PEG) spacer is a crucial component of the this compound linker, significantly impacting the properties of the resulting bioconjugate.

PEG Spacer Length: The length of the PEG chain influences several key characteristics of the conjugate.

Solubility and Aggregation: The hydrophilic nature of the PEG spacer increases the water solubility of the conjugate and helps prevent aggregation, which can be a problem with hydrophobic payloads. thermofisher.comrsc.orgmdpi.comnanocs.net

Hydrodynamic Volume and Pharmacokinetics: PEGylation increases the hydrodynamic size of the conjugated molecule, which can reduce its renal clearance and extend its circulation half-life in the body. rsc.orgmdpi.com However, the relationship between PEG length and pharmacokinetic properties can be complex. For instance, in one study with bombesin-based radiolabeled antagonists, increasing the PEG spacer length from PEG2 to PEG6 improved serum stability, but this trend reversed with a PEG12 spacer. nih.gov Another study found that shorter PEG linkers (2–3 kDa) on nanoparticles resulted in stronger interactions with dendritic cells compared to longer linkers (6–20 kDa). mdpi.com

Binding Affinity and Activity: The flexibility of the PEG chain can create distance between the conjugated molecules, minimizing steric hindrance. nanocs.net However, an excessively long PEG spacer can sometimes mask the biologically active site of a peptide or protein, potentially impairing its binding affinity. nih.gov Research on antibody-drug conjugates (ADCs) has shown that intermediate length PEG spacers can sometimes lead to higher drug-to-antibody ratios (DARs) compared to very short or very long spacers. rsc.org

Homogeneity: The use of discrete PEG (dPEG®) linkers, which have a defined and uniform length, is critical for producing homogeneous conjugates. rsc.org Traditional PEGylation methods often result in a mixture of molecules with varying PEG chain lengths (polydispersity). rsc.org This heterogeneity can lead to difficulties in characterization and inconsistent biological activity. google.com In contrast, conjugates prepared with uniform PEG linkers like this compound are more homogeneous, which simplifies the manufacturing process and ensures more predictable and reproducible in vivo efficacy. google.com The low polydispersity index (PDI) of PEGs used in medical applications is crucial for this reproducibility. ekb.eg

| Property | Influence of PEG Spacer Length | Influence of PEG Homogeneity |

|---|---|---|

| Solubility | Generally increases with length. rsc.orgmdpi.com | Ensures uniform solubility characteristics. |

| Pharmacokinetics | Can increase circulation half-life, but the effect is not always linear and can be system-dependent. rsc.orgnih.gov | Leads to more predictable and reproducible pharmacokinetic profiles. google.com |

| Binding Affinity | Can reduce steric hindrance, but excessive length may mask active sites. nanocs.netnih.gov | Provides consistent spacing, leading to uniform binding activity. |

| Immunogenicity | Can reduce immunogenicity (the "stealth effect"). rsc.orgekb.eg | Reduces the risk of generating anti-PEG antibodies compared to polydisperse PEGs. ekb.eg |

Design of Cleavable versus Non-Cleavable this compound Linkers

A key design consideration for linkers used in drug delivery, particularly in ADCs, is whether they are cleavable or non-cleavable. nih.gov this compound itself is a non-cleavable linker. selleckchem.com

Non-Cleavable Linkers:

Mechanism: These linkers, like this compound, rely on the complete degradation of the antibody or protein carrier within the lysosome of the target cell to release the payload. nih.govbiochempeg.comnih.gov The resulting active form of the drug is the payload still attached to the linker and a residual amino acid from the antibody. biochempeg.com